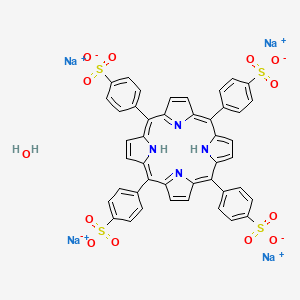

4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid)tetrasodium salt xhydrate

説明

This compound, often abbreviated as TPPS (tetraphenylporphyrin tetrasulfonate), is a water-soluble porphyrin derivative featuring four benzenesulfonic acid groups attached to the meso-positions of the porphine core, stabilized as a tetrasodium salt hydrate. Its molecular formula is $ \text{C}{44}\text{H}{32}\text{N}4\text{Na}4\text{O}{12}\text{S}4 \cdot x\text{H}_2\text{O} $, with a molecular weight of ~1112.99 g/mol (anhydrous) . TPPS is commercially available with ≥98% purity and is widely used in photodynamic therapy (PDT), catalysis, and metal-organic framework (MOF) synthesis due to its strong anionic character and solubility in aqueous media .

特性

IUPAC Name |

tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H30N4O12S4.4Na.H2O/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;;;;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;1H2/q;4*+1;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNVUEGSCDLLCZ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])N3)S(=O)(=O)[O-].O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H28N4Na4O13S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1040.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the condensation of pyrrole with benzaldehyde derivatives under acidic conditions. The reaction proceeds through a series of steps, including cyclization and oxidation, to form the porphyrin core. The sulfonic acid groups are introduced by sulfonation reactions, and the sodium salt form is obtained by neutralizing the sulfonic acid with sodium hydroxide.

Industrial Production Methods

On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow processes and automated systems are often employed to maintain consistency and efficiency in the production process.

化学反応の分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The porphyrin core can be oxidized to form different oxidation states, which are important in catalytic processes.

Reduction: : Reduction reactions can be used to modify the electronic properties of the compound.

Substitution: : The sulfonic acid groups can be substituted with other functional groups to alter the compound's properties.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: : Reducing agents such as sodium borohydride and hydrogen gas are often used.

Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

Oxidation: : Oxidized porphyrins with different oxidation states.

Reduction: : Reduced porphyrins with altered electronic properties.

Substitution: : Substituted porphyrins with new functional groups.

科学的研究の応用

Biomedical Research

Photodynamic Therapy (PDT)

- The compound is utilized in PDT for cancer treatment. Its ability to generate reactive oxygen species (ROS) upon light activation makes it effective for selectively targeting tumor cells. Studies have shown that porphyrin derivatives can enhance the efficacy of PDT by improving the localization and absorption of light in tumor tissues.

Drug Delivery Systems

- The sulfonic acid groups enhance solubility and biocompatibility, making this compound suitable for drug delivery applications. It can be conjugated with therapeutic agents to improve their delivery efficiency and targeting capabilities.

Biosensing

- The compound has been used in biosensors for detecting biomolecules due to its fluorescent properties. Its ability to interact with various biological substrates allows for sensitive detection methods in clinical diagnostics.

Environmental Science

Heavy Metal Detection

- The compound is employed in spectrophotometric methods for the detection of transition metals in environmental samples. Its high sensitivity allows for the quantification of metal ions at low concentrations, which is crucial for environmental monitoring.

Photocatalysis

- As a photocatalyst, this porphyrin derivative can facilitate the degradation of organic pollutants under light irradiation. Research indicates its effectiveness in breaking down hazardous substances, contributing to environmental remediation efforts.

Material Science

Nanomaterials Development

- The compound serves as a precursor for synthesizing nanomaterials with unique optical and electronic properties. Its integration into nanostructured materials has potential applications in solar cells and sensors.

Dye-Sensitized Solar Cells (DSSCs)

- The porphyrin's light-harvesting capabilities make it an excellent candidate for use in DSSCs, where it can enhance the efficiency of solar energy conversion.

Case Studies

| Study | Application Area | Findings |

|---|---|---|

| Zhang et al. (2023) | Photodynamic Therapy | Demonstrated enhanced tumor cell apoptosis using porphyrin derivatives under specific light wavelengths. |

| Lee et al. (2022) | Heavy Metal Detection | Developed a sensor utilizing the compound that achieved detection limits below regulatory thresholds for lead and cadmium. |

| Kumar et al. (2021) | Nanomaterials | Reported on the synthesis of nanoparticles from the compound that exhibited improved photocatalytic activity compared to traditional materials. |

作用機序

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The porphyrin core can bind to metal ions, forming metalloporphyrins, which are involved in various catalytic and biological processes. The sulfonic acid groups enhance the solubility and stability of the compound, making it suitable for use in different applications.

類似化合物との比較

Structural and Functional Group Differences

Key differentiating factors among porphyrin derivatives include the type and number of substituents, which dictate solubility, coordination chemistry, and application suitability.

Photodynamic Therapy (PDT)

- TPPS: Used in nanomedicine for singlet oxygen ($^1\text{O}_2$) generation. NK cell membrane-coated TPPS nanoparticles enhance M1 macrophage polarization and inhibit tumor metastasis .

- TCPP : Lower efficiency in heterogeneous systems (e.g., immobilized on chitin) due to poor electron transfer . However, in MOFs (e.g., Fe-TCPP), it shows improved PDT efficacy due to structured porosity .

Metal-Organic Frameworks (MOFs)

- TCPP : Preferred for MOFs due to carboxylate-metal coordination. Mn-TCPP forms thermodynamically stable coordination polymers with applications in phototherapy .

- TPPS: Limited use in MOFs due to weaker sulfonate-metal interactions. However, Gd-TCPP MOFs outperform Gd-TPPS in relaxation rates (40.8 vs. <30 mM⁻¹s⁻¹), critical for MRI contrast .

Catalysis and Sensing

- TPPS : Acts as a photosensitizer in chemiluminescence assays. Sulfonate groups stabilize reactive intermediates in aqueous media .

- H₂TMPyP : Cationic charge facilitates binding to nucleic acids, enabling use in biosensing .

Performance Metrics

| Property | TPPS | TCPP | H₂TMPyP |

|---|---|---|---|

| Singlet Oxygen Yield | Moderate | High (in MOFs) | Low |

| Relaxation Rate (r₁) | 30 mM⁻¹s⁻¹ (Gd-TPPS MOFs) | 40.8 mM⁻¹s⁻¹ (Gd-TCPP MOFs) | N/A |

| Thermal Stability | Stable up to 300°C | Degrades above 250°C | Stable up to 200°C |

生物活性

4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid)tetrasodium salt xhydrate is a complex porphyrin derivative known for its unique structural and functional properties. This compound has garnered attention in various fields, including biochemistry, materials science, and medicine due to its biological activity and potential applications.

- Molecular Formula : C44H30N4O12S4

- Molecular Weight : 934.99 g/mol

- CAS Number : 35218-75-8

- Purity : ≥98% (TLC) .

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through various mechanisms:

- Photodynamic Therapy (PDT) : The compound can generate reactive oxygen species (ROS) upon light activation, which can selectively kill cancer cells. This property is particularly useful in targeted cancer therapy .

- Metal Ion Coordination : The porphyrin structure allows for the coordination of metal ions, enhancing its catalytic properties and enabling it to act as a sensor for metal ions in biological systems .

- Antioxidant Activity : The sulfonic acid groups enhance solubility in aqueous environments and may contribute to antioxidant properties, helping to mitigate oxidative stress in cells .

1. Cancer Treatment

Recent studies have demonstrated the efficacy of this compound in photodynamic therapy. For instance:

- A study showed that the compound effectively induced apoptosis in human breast cancer cells when activated by light .

2. Antimicrobial Activity

Research has indicated that porphyrin derivatives exhibit antimicrobial properties against various pathogens:

- A case study revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .

3. Diagnostic Applications

The ability of this compound to bind metal ions has been explored for diagnostic purposes:

- It has been utilized in spectrophotometric detection methods for transition metals, demonstrating its potential as a biosensor .

Data Table of Biological Activities

Case Studies

-

Photodynamic Efficacy :

- In vitro studies have shown that treatment with the compound followed by light exposure resulted in a significant reduction of viability in breast cancer cell lines.

- The mechanism involved mitochondrial dysfunction and subsequent apoptosis.

-

Antimicrobial Testing :

- A comparative study evaluated the antimicrobial efficacy of this porphyrin against standard antibiotics.

- Results indicated that it had comparable or superior activity against resistant strains of bacteria.

Q & A

Q. What are the recommended methods for synthesizing and purifying this compound, and what impurities are commonly observed?

The compound is typically synthesized via sulfonation of meso-tetraphenylporphyrin (TPP) using concentrated sulfuric acid, followed by neutralization with sodium hydroxide to form the tetrasodium salt. Key impurities include incomplete sulfonation products (e.g., tri- or di-sulfonated derivatives) and residual solvents. Purification involves dialysis against deionized water to remove excess salts and size-exclusion chromatography to isolate the fully sulfonated species. Confirmation of purity requires UV-Vis spectroscopy (Soret band at ~413 nm) and elemental analysis for sulfur and sodium content .

Q. How does solubility vary across solvents, and what conditions ensure stability during experiments?

This compound is highly water-soluble due to its sulfonate groups but exhibits limited solubility in organic solvents like ethanol or DMSO. Stability is pH-dependent:

- pH 2–10 : Stable in aqueous solutions; aggregation may occur at high ionic strength (>0.1 M NaCl).

- pH >10 : Risk of demetalation if metal-coordinated.

- Storage : Store in dark, dry conditions at 4°C to prevent photodegradation and hydrolysis. Pre-filter solutions (0.22 µm) to remove particulates before spectroscopic use .

Q. What spectroscopic and analytical techniques are critical for characterizing this porphyrin derivative?

- UV-Vis Spectroscopy : Confirm the Soret band (413 nm) and Q-bands (515, 550, 590, 645 nm) to assess aggregation states.

- Mass Spectrometry (MS) : ESI-MS in negative ion mode detects the molecular ion peak at m/z 1243.119 (tetrasodium adduct).

- NMR : Limited utility due to paramagnetic broadening in aqueous solutions; use deuterated DMSO for 1H NMR in acidic conditions.

- Dynamic Light Scattering (DLS) : Quantify aggregate sizes under varying pH or ionic strength .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods when handling powders to prevent inhalation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous release to prevent environmental contamination.

- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water .

Advanced Research Questions

Q. How do pH and ionic strength influence aggregation behavior, and how can this be controlled for photodynamic applications?

At low ionic strength (≤0.01 M), the compound exists as monomers (Soret band at 413 nm). Increasing ionic strength (>0.1 M NaCl) induces H-aggregates (blue-shifted Soret band to ~400 nm) due to reduced electrostatic repulsion. Acidic conditions (pH <4) promote J-aggregates (red-shifted Soret band to ~435 nm) via protonation of sulfonate groups. Control aggregation by:

Q. What methodologies optimize its use as a photosensitizer in photocatalytic dye degradation?

- Immobilization : Anchor onto TiO2 or graphene oxide via sulfonate-TiO2 coordination or π-π stacking. Enhances recyclability and prevents self-aggregation.

- Light Source : Use visible light (λ > 420 nm) to activate the porphyrin.

- Reaction Monitoring : Track degradation kinetics via HPLC or UV-Vis absorbance of dyes (e.g., methylene blue at 664 nm) .

Q. How can this compound be integrated into optical sensors for detecting metal ions or gases like NO2?

- Metal Ion Detection : Functionalize with a chelating moiety (e.g., pyridine) to enhance selectivity. Monitor spectral shifts (e.g., Soret band quenching for Cu2+).

- Gas Sensing : Embed in TiO2 mesoporous films. NO2 adsorption alters porphyrin’s conductivity, measurable via impedance spectroscopy. Limit of detection (LOD) can reach 0.1 ppm .

Q. What strategies mitigate contradictory literature reports on its photophysical properties in polymer composites?

Discrepancies often arise from:

- Polymer Matrix Effects : Hydrophilic polymers (e.g., PEG) stabilize monomers, while hydrophobic polymers (e.g., polystyrene) induce aggregation.

- Sample Preparation : Ensure consistent solvent evaporation rates during film casting.

- Standardization : Use identical excitation wavelengths (e.g., 413 nm) and reference samples (e.g., monomeric TPPS in water) for cross-study comparisons .

Q. What role does this compound play in constructing metal-organic frameworks (MOFs) for catalytic applications?

As a tetradentate ligand , it coordinates with metal nodes (e.g., Zn2+, Fe3+) to form porphyrin-based MOFs. Applications include:

Q. How can researchers address inconsistencies in reported cytotoxicity data for biological studies?

Variability stems from:

- Aggregation State : Monomers exhibit higher cellular uptake than aggregates. Pre-filter solutions before assays.

- Cell Line Differences : Use standardized cell lines (e.g., HeLa) and MTT assay protocols.

- Light Dosimetry : Calibrate light sources to ensure consistent irradiance (e.g., 10 mW/cm2 for PDT studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。